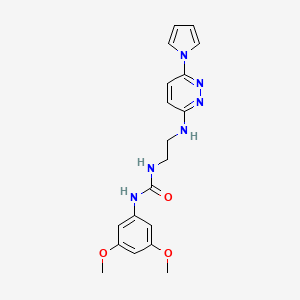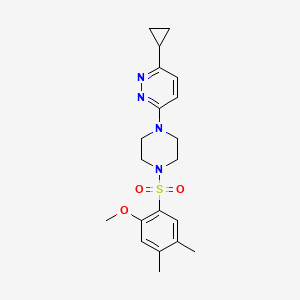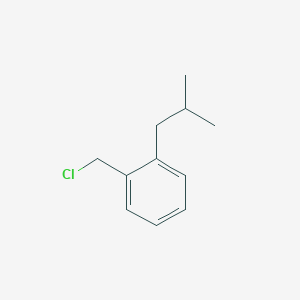![molecular formula C16H15N5O3S2 B2381053 4-[[2-[(4-amino-5-thiophène-2-yl-1,2,4-triazol-3-yl)sulfanyl]acétyl]amino]benzoate de méthyle CAS No. 898447-17-1](/img/structure/B2381053.png)
4-[[2-[(4-amino-5-thiophène-2-yl-1,2,4-triazol-3-yl)sulfanyl]acétyl]amino]benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a thiophene ring, a triazole ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Applications De Recherche Scientifique
methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Target of Action
The compound “Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex molecule that likely targets multiple receptors in the bodySimilar compounds containing the thiophene and triazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing the thiophene and triazole moieties are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects . The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.
Biochemical Pathways
Compounds containing the thiophene and triazole moieties are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
The solubility of the compound in various solvents, its molecular mass, and other physical properties would likely influence its adme properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with compounds containing the thiophene and triazole moieties, the effects could be diverse and span multiple physiological functions .
Analyse Biochimique
Biochemical Properties
The compound Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate has been found to interact with various enzymes and proteins . The presence of the triazole ring in the compound is known to have diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The thiophene ring is also associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, and antitumor properties .
Cellular Effects
In terms of cellular effects, Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate has been shown to influence cell function . It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is complex and involves interactions with various biomolecules . It can bind to enzymes and proteins, leading to changes in their activity . This can result in alterations in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can vary with different dosages . High doses of the compound may have toxic or adverse effects
Metabolic Pathways
Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is involved in various metabolic pathways . It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate within cells and tissues is a complex process . It can interact with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common route includes the formation of the thiophene and triazole rings, followed by their coupling with the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a thiophene ring, a triazole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTVIMPXPYBSLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)


![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/new.no-structure.jpg)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2380983.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2380985.png)



![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2380993.png)
